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Compound of Interest

Compound Name: Matadine

Cat. No.: B1219934 Get Quote

Disclaimer: Initial searches for "Matadine" yielded insufficient pharmacological data to

generate an in-depth technical guide. The following guide has been prepared on the

assumption that "Matadine" was a typographical error for "Methadone," a well-researched

pharmaceutical agent with a robust body of available scientific literature.

This document provides a comprehensive overview of the pharmacological properties of

methadone, intended for researchers, scientists, and professionals in drug development. It

covers its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical

applications, with a focus on quantitative data, experimental methodologies, and relevant

biological pathways.

Introduction
Methadone is a synthetic opioid agonist with a long history of use in the management of opioid

use disorder (OUD) and for the treatment of chronic pain.[1] Its unique pharmacological profile,

characterized by a long half-life and dual mechanism of action, distinguishes it from other

opioids and contributes to its therapeutic efficacy. This guide will delve into the molecular and

physiological basis of methadone's effects.

Mechanism of Action
Methadone's pharmacological effects are primarily mediated through its interaction with two

key targets in the central nervous system: the μ-opioid receptor (MOR) and the N-methyl-D-

aspartate (NMDA) receptor.
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μ-Opioid Receptor Agonism: Methadone is a full agonist at the μ-opioid receptor.[2] The (R)-

enantiomer of methadone has a significantly higher affinity for the MOR than the (S)-

enantiomer and is primarily responsible for its opioid effects, including analgesia and the

suppression of withdrawal symptoms.[3][4] Activation of the MOR leads to the inhibition of

adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP), and

the modulation of ion channels, resulting in a reduction in neuronal excitability and

neurotransmitter release.

NMDA Receptor Antagonism: Both enantiomers of methadone act as non-competitive

antagonists at the NMDA receptor, binding to the MK-801 site within the ion channel.[5][6]

This action is thought to contribute to its efficacy in treating neuropathic pain and may play a

role in mitigating the development of tolerance to its opioid effects.[7]

Below is a diagram illustrating the primary signaling pathway of methadone's action at the μ-

opioid receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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